N-(4-Chlorophenyl)ethanethioamide
Description
N-(4-Chlorophenyl)ethanethioamide is a sulfur-containing organic compound characterized by a thioamide (-C(=S)-NH-) group attached to a para-chlorophenyl moiety. Structurally, it consists of an ethanethioamide backbone (CH₂-C(=S)-NH-) linked to a 4-chlorophenyl ring. This configuration imparts unique electronic and steric properties due to the electron-withdrawing chlorine substituent and the polarizable thioamide group. Thioamides are less common than their oxygenated amide analogs but exhibit distinct reactivity, such as enhanced metal-chelating capacity and altered solubility profiles.
Properties
Molecular Formula |
C8H8ClNS |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8ClNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
InChI Key |
HCUVVJINIWWCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-Chlorophenyl)ethanethioamide with three categories of analogs: phthalimide derivatives, hydroxamic acids, and substituted ethanethioamides. Key differences in functional groups, substituent effects, and applications are highlighted.
Comparison with 3-Chloro-N-phenyl-phthalimide (Phthalimide Derivative)
- Functional Groups : 3-Chloro-N-phenyl-phthalimide contains a phthalimide core (two fused carbonyl groups) with a meta-chlorophenyl substituent, contrasting with the thioamide group in this compound .
- Substituent Position : The chlorine atom is in the meta position on the phenyl ring in 3-chloro-N-phenyl-phthalimide versus para in the target compound. This positional difference influences electronic effects (e.g., resonance and inductive forces) and steric interactions.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for synthesizing polyimides, high-performance polymers used in electronics and aerospace .
Comparison with N-(4-Chlorophenyl)-hydroxamic Acids
- Functional Groups : Hydroxamic acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide) feature a hydroxamate (-CONHOH) group, which is a strong metal chelator and radical scavenger, unlike the thioamide group .
- Biological Activity : Hydroxamic acids with 4-chlorophenyl substituents demonstrate antioxidant properties in DPPH and β-carotene assays, attributed to their ability to donate hydrogen atoms . Thioamides may exhibit different mechanisms due to sulfur’s lower electronegativity and higher polarizability.
- Reactivity : Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas thioamides are generally more stable but susceptible to oxidation at the sulfur atom.
Comparison with 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
- Functional Groups : Both compounds share an ethanethioamide backbone, but the analog in includes a ketone (2-oxo) group and a para-trifluoromethylphenyl substituent .
- Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity and lipophilicity compared to the chloro (-Cl) group. This may influence solubility and bioavailability.
- Physical Properties : The analog is a yellow oil that solidifies in air, suggesting lower crystallinity than this compound, which is likely a solid (inferred from similar thioamides) .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Substituent Effects : Para-chloro substituents optimize electronic effects for aromatic interactions, while meta-substitution (as in phthalimides) favors polymer backbone rigidity .
- Gaps in Knowledge: Direct data on this compound’s synthesis, stability, and bioactivity are lacking. Future studies should explore its antioxidant capacity, metal-binding behavior, and pharmacokinetics relative to hydroxamic acids and phthalimides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
